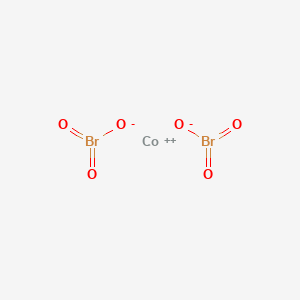

cobalt(II) bromate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cobalt(2+);dibromate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Co/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYMFUQPFZUQZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Co+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Cobalt(II) Bromate Hexahydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) bromate (B103136) hexahydrate, with the chemical formula Co(BrO₃)₂·6H₂O, is an inorganic compound of interest in various fields of chemical research. While detailed experimental protocols for its synthesis are not extensively documented in readily available scientific literature, this guide provides a technical overview of plausible synthetic routes based on established principles of inorganic chemistry. This document also summarizes the known physicochemical properties of the compound and outlines a general experimental workflow.

Physicochemical Properties

Quantitative data for cobalt(II) bromate hexahydrate is limited. The following table summarizes the available information. For comparative purposes, data for the more extensively studied cobalt(II) bromide hexahydrate is also included.

| Property | This compound Hexahydrate | Cobalt(II) Bromide Hexahydrate |

| Molecular Formula | Co(BrO₃)₂·6H₂O | CoBr₂·6H₂O |

| Molecular Weight | 422.83 g/mol [1] | 326.74 g/mol [2] |

| Appearance | Not explicitly documented; likely colored crystals | Red-purple crystals[2] |

| Solubility in Water | Not explicitly documented | 113.2 g/100 mL at 20 °C[2] |

| Melting Point | Not explicitly documented | 47 °C[3][4] |

| Density | Not explicitly documented | 2.46 g/cm³[3][4] |

Proposed Synthetic Routes

Two primary methods are proposed for the synthesis of this compound hexahydrate, based on general procedures for the preparation of metal bromates.

Double Displacement Reaction

This method involves the reaction of a soluble cobalt(II) salt with a soluble bromate salt, typically barium bromate, leading to the precipitation of an insoluble barium salt and leaving the desired this compound in solution.

Reaction: CoSO₄(aq) + Ba(BrO₃)₂(aq) → Co(BrO₃)₂(aq) + BaSO₄(s)

Experimental Protocol:

-

Preparation of Reactant Solutions: Prepare aqueous solutions of cobalt(II) sulfate (B86663) and barium bromate of known concentrations.

-

Reaction: Slowly add the barium bromate solution to the cobalt(II) sulfate solution with constant stirring. A white precipitate of barium sulfate will form.

-

Filtration: After the reaction is complete, filter the mixture to remove the barium sulfate precipitate.

-

Crystallization: The filtrate, containing aqueous this compound, is then concentrated by gentle heating or evaporation under reduced pressure to induce crystallization.

-

Isolation and Drying: The resulting crystals of this compound hexahydrate are collected by filtration, washed with a small amount of cold deionized water, and dried in a desiccator.

Neutralization Reaction

This approach involves the reaction of a basic cobalt(II) salt, such as cobalt(II) carbonate, with bromic acid.

Reaction: CoCO₃(s) + 2HBrO₃(aq) → Co(BrO₃)₂(aq) + H₂O(l) + CO₂(g)

Experimental Protocol:

-

Preparation of Bromic Acid: Bromic acid is typically prepared in situ by passing a solution of a soluble bromate, such as potassium bromate, through a cation exchange resin.

-

Reaction: Slowly add solid cobalt(II) carbonate to the freshly prepared bromic acid solution with continuous stirring. Effervescence due to the evolution of carbon dioxide will be observed.

-

Completion of Reaction: Continue adding cobalt(II) carbonate until the effervescence ceases, indicating that all the bromic acid has been neutralized.

-

Filtration: Filter the resulting solution to remove any unreacted cobalt(II) carbonate.

-

Crystallization: Concentrate the filtrate by gentle heating or evaporation to obtain crystals of this compound hexahydrate.

-

Isolation and Drying: Isolate the crystals by filtration, wash with a minimal amount of cold deionized water, and dry appropriately.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound hexahydrate via the double displacement route.

Caption: Generalized workflow for the synthesis of this compound hexahydrate.

Safety Precautions

-

Cobalt Compounds: Cobalt compounds are potentially toxic and may be carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood.

-

Bromates: Bromates are strong oxidizing agents and can be harmful if ingested. Avoid contact with skin and eyes.

-

Barium Compounds: Soluble barium compounds are toxic. Handle with care and avoid ingestion or inhalation.

Disclaimer: The experimental protocols described above are based on general chemical principles and have not been verified through specific literature for the synthesis of this compound hexahydrate. Researchers should conduct a thorough risk assessment and consult relevant safety data sheets (SDS) before attempting any chemical synthesis.

References

Preparation of Anhydrous Cobalt(II) Bromate from its Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the proposed synthesis and dehydration of cobalt(II) bromate (B103136). Due to a lack of specific literature detailing the experimental procedures for this particular compound, the protocols provided are based on established general chemical principles for the synthesis of metal salts and the dehydration of hydrated compounds.

Introduction

Anhydrous cobalt(II) bromate, Co(BrO₃)₂, is an inorganic compound with potential applications in catalysis and as a precursor for the synthesis of other cobalt-containing materials. This technical guide provides a comprehensive overview of a proposed method for the preparation of anhydrous this compound, starting from the synthesis of its hydrated form, this compound hexahydrate (Co(BrO₃)₂·6H₂O), followed by its dehydration. This document is intended for professionals in the fields of chemical research and drug development who require a foundational understanding of the synthesis of this compound.

Proposed Synthesis and Dehydration Pathway

The preparation of anhydrous this compound can be conceptualized as a two-step process:

-

Synthesis of this compound Hexahydrate: This involves the reaction of a suitable cobalt(II) salt with bromic acid. A common and effective method is the reaction of cobalt(II) carbonate with an aqueous solution of bromic acid.

-

Dehydration of this compound Hexahydrate: The synthesized hydrated salt is then subjected to controlled heating to remove the water of crystallization, yielding the anhydrous form.

The overall logical workflow for this process is depicted in the following diagram:

Caption: Proposed experimental workflow for the synthesis and dehydration of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in this process.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Cobalt(II) Carbonate | CoCO₃ | 118.94 | Pink to reddish powder |

| Bromic Acid | HBrO₃ | 128.91 | Colorless aqueous solution |

Table 2: Properties of this compound and its Hydrate

| Compound | Formula | Molar Mass ( g/mol ) |

| This compound Hexahydrate | Co(BrO₃)₂·6H₂O | 422.83[1] |

| Anhydrous this compound | Co(BrO₃)₂ | 314.74 |

Experimental Protocols

Proposed Protocol for the Synthesis of this compound Hexahydrate

This protocol is based on the reaction between cobalt(II) carbonate and bromic acid.

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Bromic acid (HBrO₃), aqueous solution (e.g., 40%)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

-

Spatula

-

pH indicator paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a beaker containing a magnetic stir bar on a magnetic stirrer.

-

Addition of Reactants: Carefully add a stoichiometric amount of cobalt(II) carbonate powder to a beaker. Slowly and portion-wise, add a slight excess of the bromic acid solution to the cobalt(II) carbonate while stirring continuously. The reaction will produce carbon dioxide gas, so effervescence will be observed. The reaction is: CoCO₃(s) + 2HBrO₃(aq) → Co(BrO₃)₂(aq) + H₂O(l) + CO₂(g)

-

Reaction Completion: Continue stirring until the effervescence ceases and all the cobalt(II) carbonate has reacted. A clear, pink to reddish solution of this compound should be formed. Gently heat the solution to approximately 50-60°C to ensure complete reaction and to dissolve any remaining solid.

-

Filtration: If any unreacted solid remains, filter the hot solution through a pre-warmed Büchner funnel to obtain a clear filtrate.

-

Crystallization: Transfer the filtrate to a clean crystallizing dish. Allow the solution to cool down slowly to room temperature. For better crystal formation, you can cover the dish with a watch glass and allow for slow evaporation of the solvent over several days.

-

Isolation and Washing: Once a significant amount of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Drying: Dry the resulting this compound hexahydrate crystals by pressing them between filter papers or by placing them in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel) at room temperature.

Proposed Protocol for the Dehydration of this compound Hexahydrate

This protocol describes the thermal dehydration of the synthesized hexahydrate to obtain the anhydrous form. The exact temperature for dehydration is not documented and should be determined experimentally, for example, by thermogravimetric analysis (TGA). The following is a suggested starting point.

Materials:

-

This compound hexahydrate (Co(BrO₃)₂·6H₂O)

-

Crucible or watch glass

-

Oven or tube furnace

-

Desiccator

Procedure:

-

Sample Preparation: Place a known amount of finely ground this compound hexahydrate into a pre-weighed crucible or on a watch glass.

-

Heating: Place the crucible in an oven or tube furnace. It is advisable to perform the heating under a vacuum or in a stream of inert gas (e.g., nitrogen or argon) to prevent any potential decomposition of the bromate anion at elevated temperatures.

-

Dehydration Temperature: Gradually increase the temperature of the oven. Based on the dehydration of similar hydrated salts like cobalt(II) bromide hexahydrate, which loses water in stages starting around 100°C[2], a temperature range of 100-150°C should be initially investigated. The progress of dehydration can be monitored by the change in color of the compound and by periodically weighing the sample until a constant weight is achieved.

-

Cooling: Once the dehydration is complete, turn off the oven and allow the sample to cool down to room temperature in a desiccator to prevent rehydration from atmospheric moisture.

-

Storage: Store the anhydrous this compound in a tightly sealed container in a dry environment.

Characterization

To confirm the successful synthesis and dehydration, the following characterization techniques are recommended:

-

Infrared (IR) Spectroscopy: To confirm the removal of water molecules (disappearance of the broad O-H stretching band) and the presence of the bromate ion.

-

Thermogravimetric Analysis (TGA): To determine the exact dehydration temperature and to study the thermal stability of the anhydrous compound.

-

X-ray Diffraction (XRD): To determine the crystal structure of the hydrated and anhydrous forms.

-

Elemental Analysis: To confirm the elemental composition of the final product.

By following these proposed guidelines, researchers can undertake the preparation of anhydrous this compound in a systematic and scientifically sound manner, paving the way for further investigation into its properties and potential applications.

References

Unveiling the Crystal Architecture of Hexaaquacobalt(II) Bromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of cobalt(II) bromate (B103136), with a focus on its hexahydrated form, --INVALID-LINK--₂. This document details the key crystallographic data, experimental protocols for its analysis, and visual representations of its structural and experimental workflow.

Introduction

The study of the three-dimensional arrangement of atoms in crystalline solids is fundamental to understanding their physical and chemical properties. For coordination complexes like hexaaquacobalt(II) bromate, a precise knowledge of the crystal structure provides insights into metal-ligand interactions, hydrogen bonding networks, and the overall packing of ions in the solid state. Such information is crucial for fields ranging from materials science to drug development, where the solid-state properties of a compound can significantly influence its behavior and efficacy.

This guide focuses on the crystal structure of hexaaquathis compound, a compound that serves as a model system for studying octahedral coordination complexes. The analysis is primarily based on single-crystal X-ray diffraction data, which provides a detailed atomic-level view of the structure.

Crystallographic Data Summary

The crystal structure of hexaaquathis compound, --INVALID-LINK--₂, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the cubic system, which is indicative of a highly symmetric arrangement of its constituent ions. The key crystallographic parameters are summarized in the tables below for clarity and easy comparison.

Table 1: Crystal Data and Structure Refinement for --INVALID-LINK--₂ [1]

| Parameter | Value |

| Empirical Formula | Br₂CoO₁₂H₁₂ |

| Formula Weight | 422.83 |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Unit Cell Dimension (a) | 10.3505 (7) Å |

| Unit Cell Volume (V) | 1108.88 (8) ų |

| Z (Formula units per cell) | 4 |

| Calculated Density | 2.53 g/cm³ |

| Temperature | 296 K |

Table 2: Selected Bond Distances and Angles for --INVALID-LINK--₂ [1]

| Bond/Angle | Distance (Å) / Angle (°) |

| Co-O | 2.095 (2) |

| Br-O | 1.653 (2) |

| O-Br-O | 104.07 (9) |

Molecular and Crystal Structure

The crystal structure of hexaaquathis compound consists of discrete hexaaquacobalt(II), [Co(H₂O)₆]²⁺, cations and bromate, BrO₃⁻, anions.[1] The cobalt(II) ion is octahedrally coordinated by six water molecules.[1] This [Co(H₂O)₆]²⁺ complex cation exhibits a regular octahedral geometry.[1]

The bromate ions are situated in the crystal lattice, and the structure is held together by an extensive network of hydrogen bonds between the coordinated water molecules of the cation and the oxygen atoms of the bromate anion.[1] This hydrogen bonding plays a crucial role in the stability and overall arrangement of the crystal structure.

Experimental Protocols

Synthesis and Crystallization of Co(H₂O)₆₂

A general method for the synthesis of hexaaquathis compound involves the reaction of a cobalt(II) salt with bromic acid. High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of an aqueous solution of the compound.

Materials:

-

Cobalt(II) carbonate (CoCO₃) or Cobalt(II) hydroxide (B78521) (Co(OH)₂)

-

Bromic acid (HBrO₃), aqueous solution

-

Deionized water

Procedure:

-

To a stirred aqueous solution of bromic acid, slowly add stoichiometric amounts of cobalt(II) carbonate or cobalt(II) hydroxide until effervescence ceases or the solid is fully dissolved.

-

Gently heat the resulting solution to ensure complete reaction and to obtain a clear, pink solution.

-

Filter the hot solution to remove any unreacted starting material or impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent.

-

Pink, well-formed crystals of hexaaquathis compound will deposit over a period of several days to weeks.

-

Collect the crystals by filtration and wash them with a small amount of cold deionized water, followed by drying in a desiccator.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of --INVALID-LINK--₂ is achieved through single-crystal X-ray diffraction.[1]

Instrumentation:

-

A four-circle automated diffractometer

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

Data Collection:

-

A suitable single crystal of --INVALID-LINK--₂ is selected and mounted on a goniometer head.

-

The crystal is cooled to a specific temperature (e.g., 296 K) to minimize thermal vibrations of the atoms.

-

The unit cell parameters are determined and the crystal is oriented on the diffractometer.

-

Intensity data are collected over a range of 2θ angles.

-

Data are corrected for Lorentz and polarization effects. An absorption correction may also be applied.

Structure Solution and Refinement:

-

The positions of the heavy atoms (Co and Br) are determined using direct methods or Patterson methods.

-

The remaining non-hydrogen atoms are located from subsequent difference Fourier maps.

-

The structure is refined by full-matrix least-squares on F².

-

Anisotropic displacement parameters are refined for all non-hydrogen atoms.

-

Hydrogen atoms can often be located in a difference Fourier map and their positions and isotropic displacement parameters refined.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the logical relationship of the components within the crystal structure of hexaaquathis compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Caption: Logical relationship of components in the this compound crystal structure.

References

Thermal Decomposition of Cobalt(II) Bromate: A Review of Available Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive, experimentally validated thermal decomposition pathway for cobalt(II) bromate (B103136) (Co(BrO₃)₂) is not available in the public scientific literature. This guide synthesizes information on the thermal behavior of analogous compounds, including other cobalt(II) salts and metal bromates, to provide a theoretical framework and guide future research in this area. The content herein is intended for informational purposes and should not be substituted for rigorous experimental validation.

Introduction

Cobalt(II) bromate is an inorganic compound with potential applications in various chemical syntheses. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and utilization in processes that involve elevated temperatures. Thermal decomposition involves the breakdown of a compound into simpler substances through the application of heat. The products and decomposition temperatures are intrinsic properties of the substance and are influenced by factors such as heating rate and atmospheric conditions.

This technical guide aims to provide a comprehensive overview of the anticipated thermal decomposition of this compound by drawing parallels with related compounds. It outlines the expected experimental methodologies for its characterization and presents a hypothetical decomposition pathway.

Theoretical Decomposition Pathway

Based on the thermal decomposition of other cobalt(II) salts and metal bromates, a multi-step decomposition for this compound can be postulated. The decomposition is expected to proceed through the loss of oxygen and bromine, ultimately yielding cobalt oxides.

A possible, yet unverified, decomposition pathway is as follows:

-

Initial Decomposition: this compound decomposes to form cobalt(II) bromide and oxygen gas. This is a common initial step for many metal halates.

-

Co(BrO₃)₂(s) → CoBr₂(s) + 3O₂(g)

-

-

Oxidation of Cobalt(II) Bromide: In the presence of the oxygen generated in the first step and at elevated temperatures, cobalt(II) bromide is likely to oxidize to form a cobalt oxide and release bromine vapor. The specific oxide formed (CoO, Co₃O₄) will depend on the temperature and oxygen partial pressure. At higher temperatures, cobalt(II,III) oxide (Co₃O₄) is a common product.

-

3CoBr₂(s) + 2O₂(g) → Co₃O₄(s) + 3Br₂(g)

-

The overall hypothetical reaction would be:

-

3Co(BrO₃)₂(s) → Co₃O₄(s) + 3Br₂(g) + 7.5O₂(g) (unbalanced intermediate steps)

It is also plausible that intermediate species, such as cobalt oxobromides, could be formed during the decomposition process.

Proposed Experimental Protocols

To elucidate the actual thermal decomposition pathway of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is a powerful technique to determine the temperature ranges of decomposition and identify the evolved gaseous products.

-

Objective: To quantify mass loss as a function of temperature and identify the gaseous species evolved during decomposition.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to approximately 1000 °C.

-

The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic decomposition and under an oxidizing atmosphere (e.g., air or oxygen) to investigate the role of atmospheric oxygen.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The gas outlet of the TGA instrument is coupled to a mass spectrometer to analyze the composition of the evolved gases in real-time. The mass-to-charge ratios (m/z) corresponding to expected products (e.g., O₂: 32, Br₂: 158, 160, 162) should be monitored.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, providing information on whether the decomposition steps are endothermic or exothermic.

-

Objective: To determine the enthalpy changes associated with decomposition events.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is placed in a sealed aluminum or alumina (B75360) pan. An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the temperature range of interest as determined by TGA.

-

The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions and decomposition reactions.

-

Anticipated Quantitative Data

While no experimental data for this compound is available, the following table outlines the expected data to be collected from the proposed experiments. This table can serve as a template for reporting future findings.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) (TGA) | Evolved Gases (MS) | Enthalpy Change (DSC) (J/g) | Solid Residue |

| Dehydration (if hydrated) | 50 - 150 | - | H₂O | Endothermic | Anhydrous Co(BrO₃)₂ |

| Initial Decomposition | 200 - 400 | - | O₂ | - | CoBr₂ |

| Final Decomposition | 400 - 700 | - | Br₂, O₂ | - | Co₃O₄ |

Conclusion and Future Work

The thermal decomposition pathway of this compound remains an uninvestigated area of inorganic chemistry. Based on the behavior of analogous compounds, a multi-step decomposition involving the formation of cobalt(II) bromide and subsequent oxidation to cobalt oxides is hypothesized. Rigorous experimental investigation using techniques such as TGA-MS and DSC is essential to validate this proposed pathway, determine the precise decomposition temperatures, identify all intermediate and final products, and quantify the associated energetic changes. Such data will be invaluable for the safe and effective application of this compound in scientific and industrial settings. Researchers are encouraged to undertake these studies to fill this knowledge gap.

An In-depth Technical Guide to the Low-Temperature Magnetic Susceptibility of Cobalt(II) Bromate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobalt(II) compounds are of significant interest in materials science and coordination chemistry due to their diverse magnetic properties, which arise from the 3d7 electron configuration of the Co2+ ion.[1] These properties are highly sensitive to the coordination environment of the cobalt ion, including the geometry and the nature of the ligands. The study of magnetic susceptibility at low temperatures is crucial for understanding fundamental magnetic phenomena such as paramagnetic behavior, magnetic ordering (ferromagnetism, antiferromagnetism), and slow magnetic relaxation.[2][3]

This guide focuses on cobalt(II) bromate (B103136), Co(BrO3)2, likely in its hydrated form, cobalt(II) bromate hexahydrate, Co(BrO3)2·6H2O.[4][5] We will explore the synthesis, characterization, and the anticipated low-temperature magnetic properties of this compound.

Synthesis of this compound Hexahydrate

A plausible synthetic route for this compound hexahydrate involves the reaction of a soluble cobalt(II) salt with a soluble bromate salt, or the reaction of cobalt(II) carbonate or hydroxide (B78521) with bromic acid.

Proposed Synthesis Protocol:

-

Preparation of Reactants:

-

Solution A: Dissolve a stoichiometric amount of cobalt(II) carbonate (CoCO3) in a minimal amount of distilled water.

-

Solution B: Prepare an aqueous solution of bromic acid (HBrO3).

-

-

Reaction:

-

Slowly add the bromic acid solution to the cobalt(II) carbonate suspension under constant stirring. The reaction will proceed with the evolution of carbon dioxide gas.

-

The reaction is: CoCO3(s) + 2HBrO3(aq) → Co(BrO3)2(aq) + H2O(l) + CO2(g).

-

-

Crystallization:

-

Gently heat the resulting solution to ensure complete reaction and to obtain a clear, pink solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

-

Isolation and Purification:

-

Collect the resulting pink-red crystals by vacuum filtration.[6]

-

Wash the crystals with a small amount of ice-cold distilled water and then with a volatile solvent like diethyl ether to facilitate drying.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Logical Workflow for Synthesis and Characterization:

Caption: Workflow for the synthesis and structural characterization of this compound hexahydrate.

Experimental Protocols for Magnetic Susceptibility Measurement

The magnetic properties of the synthesized this compound would be investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer. Both direct current (DC) and alternating current (AC) susceptibility measurements should be performed.

DC Magnetic Susceptibility

DC magnetic measurements provide information about the static magnetic response of the material.

Experimental Protocol:

-

Sample Preparation: A precisely weighed polycrystalline sample is placed in a gelatin capsule. The sample should be immobilized to prevent movement during measurement.[7]

-

Temperature Dependence of Magnetic Susceptibility (χ vs. T):

-

Cool the sample to the lowest temperature (typically around 1.8-2.0 K) in the absence of a magnetic field (zero-field-cooled, ZFC).[2]

-

Apply a small DC magnetic field (e.g., 1000 Oe).

-

Measure the magnetic moment as the temperature is increased from the base temperature to a higher temperature (e.g., 300 K). This gives the ZFC curve.

-

Cool the sample again from 300 K to the base temperature in the presence of the same magnetic field (field-cooled, FC).

-

Measure the magnetic moment as the temperature is increased. This gives the FC curve.

-

-

Field Dependence of Magnetization (M vs. H):

-

Set the temperature to a low value (e.g., 2.0 K).

-

Measure the magnetization as the magnetic field is swept from zero to a high value (e.g., 7 T), then back to the negative of that value, and finally back to zero to trace the hysteresis loop.

-

AC Magnetic Susceptibility

AC susceptibility measurements are sensitive to the dynamics of the magnetic moments and are crucial for identifying phenomena like slow magnetic relaxation in single-molecule magnets.[8]

Experimental Protocol:

-

Sample Preparation: The same sample prepared for DC measurements can be used.

-

Temperature and Frequency Dependence:

-

Apply a small oscillating AC magnetic field (e.g., 3.5 G) at various frequencies (typically ranging from 1 Hz to 1500 Hz).[7]

-

Measure the in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility as a function of temperature at each frequency.

-

An out-of-phase signal (χ'' > 0) indicates the presence of slow magnetic relaxation.

-

Experimental Workflow for Magnetic Measurements:

Caption: Workflow for DC and AC magnetic susceptibility measurements.

Anticipated Results and Data Presentation

Based on the behavior of similar high-spin octahedral Co(II) complexes, we can predict the likely magnetic properties of this compound at low temperatures.

DC Susceptibility

At higher temperatures, this compound is expected to exhibit paramagnetic behavior. The product of the molar magnetic susceptibility and temperature (χT) is a useful parameter to analyze. For a high-spin Co(II) ion (S=3/2), the spin-only value of χT is 1.875 cm3 K mol-1. However, due to significant spin-orbit coupling in Co(II), the room temperature χT value is typically higher, in the range of 2.5 - 3.5 cm3 K mol-1.[9]

As the temperature is lowered, χT is expected to decrease due to the depopulation of higher energy levels split by spin-orbit coupling and the crystal field. At very low temperatures, weak antiferromagnetic interactions between adjacent Co(II) ions, possibly mediated by the bromate anions or water molecules, may lead to a further decrease in χT and a maximum in the ZFC susceptibility curve, indicating a transition to an antiferromagnetically ordered state.[10][11]

The high-temperature data (e.g., > 50 K) can be fitted to the Curie-Weiss law: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss constant. A negative value of θ would be indicative of antiferromagnetic interactions.[10]

Table 1: Hypothetical DC Magnetic Susceptibility Data for this compound

| Temperature (K) | χmol (cm3/mol) | χmolT (cm3 K/mol) | 1/χmol (mol/cm3) |

| 300 | 9.50 x 10-3 | 2.85 | 105.3 |

| 200 | 1.35 x 10-2 | 2.70 | 74.1 |

| 100 | 2.50 x 10-2 | 2.50 | 40.0 |

| 50 | 4.50 x 10-2 | 2.25 | 22.2 |

| 20 | 9.00 x 10-2 | 1.80 | 11.1 |

| 10 | 1.50 x 10-1 | 1.50 | 6.7 |

| 5 | 1.80 x 10-1 | 0.90 | 5.6 |

| 2 | 1.20 x 10-1 | 0.24 | 8.3 |

Table 2: Hypothetical Curie-Weiss Fit Parameters

| Temperature Range (K) | Curie Constant (C) (cm3 K/mol) | Weiss Constant (θ) (K) |

| 50 - 300 | 2.95 | -15.2 |

AC Susceptibility

If the Co(II) ions are well-isolated within the crystal lattice, slow magnetic relaxation might be observed at low temperatures under an applied DC field. This would manifest as a frequency-dependent peak in the out-of-phase susceptibility (χ''). The absence of an out-of-phase signal would suggest that the magnetic relaxation is too fast to be observed in the frequency window of the experiment, which is typical for many simple coordination compounds.

Logical Relationship of Magnetic Phenomena:

Caption: Expected relationship between temperature and magnetic behavior for this compound.

Conclusion

While experimental data on the low-temperature magnetic susceptibility of this compound is currently lacking, this guide provides a robust framework for its investigation. The synthesis is expected to be straightforward, and standard magnetometry techniques can be employed for a thorough characterization. The anticipated results, based on the well-understood behavior of other Co(II) compounds, suggest paramagnetic behavior at high temperatures with a likely transition to an antiferromagnetically ordered state at low temperatures. The detailed study of this compound could provide valuable insights into the magnetic interactions mediated by bromate anions in a coordination polymer lattice.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cobalt bromate hexahydrate | Br2CoH12O12 | CID 129656377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cobalt bromide, hexahydrate | Br2CoH12O6 | CID 86641719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cobalt(II) bromide hexahydrate Exporter | Cobalt(II) bromide hexahydrate Exporting Company | Cobalt(II) bromide hexahydrate International Distributor [multichemexports.com]

- 7. rsc.org [rsc.org]

- 8. qdusa.com [qdusa.com]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Cobalt(II) Bromate in Aqueous Solution

Introduction

Cobalt(II) bromate (B103136) is an inorganic salt that dissociates in aqueous solution to form hexaaquacobalt(II) ions, [Co(H₂O)₆]²⁺, and bromate ions, BrO₃⁻. The electrochemical characteristics of such a solution are determined by the redox activities of these individual ionic species and the solvent, water. This document provides a theoretical framework for understanding these properties, which is crucial for researchers in fields such as catalysis, electro-synthesis, and materials science.

In aqueous solution, the primary species present are:

-

Hexaaquacobalt(II) ion ([Co(H₂O)₆]²⁺): A pink-colored complex ion where the cobalt is in the +2 oxidation state.[1]

-

Bromate ion (BrO₃⁻): An oxoanion of bromine where bromine is in the +5 oxidation state.

-

Water (H₂O): The solvent, which can also undergo oxidation or reduction at sufficiently high or low potentials.

The overall electrochemical behavior will be a composite of the redox reactions of these species at the electrode surface.

Predicted Electrochemical Behavior

The electrochemical response of an aqueous cobalt(II) bromate solution is predicted to be dominated by the reduction of the bromate ion and the redox chemistry of the cobalt(II) ion.

In aqueous solutions, the Co(II) ion can undergo both reduction to metallic cobalt and oxidation to Co(III).

-

Reduction: The reduction of Co(II) to metallic cobalt is a well-known process.[2]

-

Oxidation: The oxidation of Co(II) to Co(III) is also possible.

-

Reaction: Co³⁺(aq) + e⁻ ⇌ Co²⁺(aq)

-

The standard reduction potential for this couple is +1.82 V vs. SHE, indicating that Co(III) is a strong oxidizing agent and Co(II) is relatively stable against oxidation in simple aqueous solutions.[6] However, the presence of complexing agents can significantly alter this potential.[7]

-

The pH of the solution can influence the electrochemical behavior of cobalt(II), with optimal conditions for analysis often found around pH 7.[8][9]

The bromate ion is a strong oxidizing agent and is expected to undergo an irreversible reduction at the cathode.

-

Reduction: The electrochemical reduction of bromate in aqueous solution is a multi-electron process, typically involving the transfer of six electrons to form bromide.[10]

Quantitative Data Summary

The following table summarizes the standard electrode potentials for the relevant half-reactions.

| Half-Reaction | Standard Electrode Potential (E°) vs. SHE (V) |

| Co²⁺(aq) + 2e⁻ ⇌ Co(s) | -0.28 |

| Co³⁺(aq) + e⁻ ⇌ Co²⁺(aq) | +1.82 |

| BrO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Br⁻(aq) + 3H₂O(l) | +1.42 |

| 2BrO₃⁻(aq) + 12H⁺(aq) + 10e⁻ → Br₂(l) + 6H₂O(l) | +1.52 |

Data sourced from multiple references.[3][4][5][6][14]

Experimental Protocols

To experimentally determine the electrochemical properties of this compound in aqueous solution, cyclic voltammetry (CV) would be the primary technique employed.

Objective: To investigate the redox behavior of an aqueous solution of this compound.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)

-

This compound solution of known concentration

-

Supporting electrolyte (e.g., 0.1 M KNO₃ or NaClO₄ to ensure conductivity)

-

Deionized water

-

Inert gas (Nitrogen or Argon) for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry to a mirror finish, rinse with deionized water, and sonicate to remove any residual polishing material.

-

Solution Preparation: Prepare a solution of this compound in deionized water with a suitable concentration (e.g., 1-10 mM). Add the supporting electrolyte to a concentration of 0.1 M.

-

Deaeration: Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deaerated solution.

-

Cyclic Voltammetry Measurement:

-

Data Analysis:

-

Identify the anodic and cathodic peaks in the voltammogram.

-

Determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc).

-

Investigate the effect of scan rate by performing CV at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s). A linear relationship between peak current and the square root of the scan rate suggests a diffusion-controlled process.[10]

-

The irreversibility of the bromate reduction can be confirmed by the absence of a corresponding anodic peak.[10][11]

-

Visualizations

Caption: Predicted redox pathways for cobalt and bromate ions in aqueous solution.

Caption: Experimental workflow for the cyclic voltammetry analysis of this compound.

Conclusion

While direct experimental data for the electrochemical properties of aqueous this compound is lacking, a theoretical prediction can be made based on the known behaviors of cobalt(II) and bromate ions. The cyclic voltammogram of such a solution is expected to show an irreversible reduction peak at a positive potential corresponding to the reduction of the bromate ion, and a quasi-reversible or irreversible set of peaks at negative potentials associated with the reduction of cobalt(II) to metallic cobalt. The exact potentials and peak characteristics will depend on experimental conditions such as pH, concentration, scan rate, and the choice of electrode material. The provided experimental protocol offers a robust methodology for the empirical investigation of this system.

References

- 1. homework.study.com [homework.study.com]

- 2. researchgate.net [researchgate.net]

- 3. testbook.com [testbook.com]

- 4. The standard potential of a \mathrm { Co } ^ { + 2 } \mid \mathrm { Co } .. [askfilo.com]

- 5. chemistry.alanearhart.org [chemistry.alanearhart.org]

- 6. cambridgeinternational.org [cambridgeinternational.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. journal.piscience.org [journal.piscience.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bromate removal in water through electrochemical reduction using Magnéli phase titanium oxide electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evolution of the Bromate Electrolyte Composition in the Course of Its Electroreduction inside a Membrane–Electrode Assembly with a Proton-Exchange Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem21labs.com [chem21labs.com]

Spectroscopic Characterization of Cobalt(II) Bromate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic methodologies used to characterize cobalt(II) bromate (B103136) complexes. Due to the limited availability of direct research on cobalt(II) bromate, this guide synthesizes information from analogous cobalt(II) complexes and the known spectroscopic features of the bromate anion to present a comprehensive analytical framework. Detailed experimental protocols for synthesis, Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and magnetic susceptibility measurements are provided. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, logical workflows and relationships between experimental techniques and derived properties are visualized using Graphviz diagrams.

Introduction

Cobalt(II) complexes are of significant interest in various fields, including catalysis, materials science, and bioinorganic chemistry, owing to their diverse coordination geometries, electronic properties, and magnetic behaviors. The spectroscopic characterization of these complexes is crucial for understanding their structure-property relationships. This guide focuses on the analytical techniques pertinent to the characterization of this compound complexes, which are expected to exist as hydrated salts, such as this compound hexahydrate, Co(BrO₃)₂·6H₂O.

Synthesis of this compound Hexahydrate

The synthesis of this compound hexahydrate can be achieved through a salt metathesis reaction or by the reaction of a cobalt(II) salt with bromic acid. A typical laboratory-scale synthesis is outlined below.

Experimental Protocol

-

Preparation of Reactants:

-

Prepare an aqueous solution of a soluble cobalt(II) salt, such as cobalt(II) sulfate (B86663) (CoSO₄) or cobalt(II) chloride (CoCl₂).

-

Prepare an aqueous solution of a soluble bromate salt, such as sodium bromate (NaBrO₃) or potassium bromate (KBrO₃).

-

-

Reaction:

-

Slowly add the bromate salt solution to the cobalt(II) salt solution with constant stirring. The reaction proceeds as follows: Co²⁺(aq) + 2BrO₃⁻(aq) + 6H₂O(l) → Co(BrO₃)₂·6H₂O(s)

-

The less soluble this compound hexahydrate will precipitate out of the solution.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with small portions of cold deionized water to remove any soluble impurities.

-

Further wash the product with a solvent in which this compound is insoluble, such as ethanol, to aid in drying.

-

Dry the purified crystals in a desiccator over a suitable drying agent.

-

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. For high-spin octahedral Co(II) (d⁷ configuration), three spin-allowed d-d transitions are typically observed.

-

Sample Preparation: Prepare a solution of the this compound complex in a suitable solvent (e.g., water or a non-coordinating organic solvent) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum of the solvent in a cuvette.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 300-800 nm.

-

Determine the wavelengths of maximum absorbance (λ_max).

-

The electronic spectrum of an octahedral Co(II) complex is expected to show three absorption bands corresponding to the following transitions from the ⁴T₁g(F) ground state:

| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) |

| ⁴T₁g(F) → ⁴T₂g(F) (ν₁) | ~8,000 - 10,000 | ~1250 - 1000 |

| ⁴T₁g(F) → ⁴A₂g(F) (ν₂) | ~16,000 - 18,000 | ~625 - 555 |

| ⁴T₁g(F) → ⁴T₁g(P) (ν₃) | ~19,000 - 21,000 | ~525 - 475 |

Note: The ν₂ transition is often weak and may appear as a shoulder on the more intense ν₃ band.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. For this compound hexahydrate, the spectra will be dominated by the vibrations of the bromate ion (BrO₃⁻) and the coordinated water molecules.

-

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a solid sample as a KBr pellet or a Nujol mull.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Measurement: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the crystalline solid sample on a microscope slide or in a capillary tube.

-

Instrumentation: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Measurement: Record the Raman spectrum over a relevant spectral range (e.g., 100-4000 cm⁻¹).

-

Based on studies of M(BrO₃)₂·6H₂O (where M = Co), the following vibrational modes are expected.[1] The bromate ion has C₃v symmetry and four fundamental vibrational modes (2A₁ + 2E), all of which are both IR and Raman active.

| Vibrational Mode | Assignment | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| ν(O-H) of H₂O | O-H stretching | ~3400-3000 | ~3400-3000 |

| δ(H-O-H) of H₂O | H-O-H bending | ~1630 | Not intense |

| ν₃(E) of BrO₃⁻ | Asymmetric stretch | ~820 | ~820 |

| ν₁(A₁) of BrO₃⁻ | Symmetric stretch | ~790 | ~790 |

| ν₂(A₁) of BrO₃⁻ | Symmetric bend | ~420 | ~420 |

| ν₄(E) of BrO₃⁻ | Asymmetric bend | ~350 | ~350 |

| Librational modes of H₂O & Co-O stretches | Lattice modes | < 400 | < 400 |

Magnetic Susceptibility

Magnetic susceptibility measurements are essential for determining the number of unpaired electrons in a metal complex, which in turn provides insight into its electronic configuration and geometry. High-spin octahedral Co(II) complexes have three unpaired electrons.

Experimental Protocols

Two common methods for determining magnetic susceptibility are the Evans method (NMR) and the Gouy method.

-

Evans Method (NMR):

-

Sample Preparation: Prepare a solution of the this compound complex in a suitable deuterated solvent containing a small amount of an inert reference compound (e.g., TMS). Also, prepare a reference sample of the solvent and reference compound without the paramagnetic complex.

-

Instrumentation: Use a Nuclear Magnetic Resonance (NMR) spectrometer.

-

Measurement: Measure the chemical shift of the reference compound in both the presence and absence of the paramagnetic sample. The shift in frequency is used to calculate the magnetic susceptibility.

-

-

Gouy Method:

-

Sample Preparation: A solid sample is packed uniformly into a long, cylindrical Gouy tube.

-

Instrumentation: A Gouy balance, which consists of an analytical balance and a strong magnet.

-

Measurement: The sample is weighed in the absence and presence of a magnetic field. The apparent change in mass is used to calculate the magnetic susceptibility.

-

Expected Magnetic Data

| Parameter | Theoretical Value / Expected Range |

| Number of Unpaired Electrons (n) | 3 |

| Spin-only Magnetic Moment (μ_so) | 3.87 B.M. (Bohr Magnetons) |

| Experimental Magnetic Moment (μ_eff) | 4.7 - 5.2 B.M. |

Note: The experimental magnetic moment for high-spin octahedral Co(II) complexes is typically higher than the spin-only value due to a significant orbital contribution to the magnetic moment.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of this compound hexahydrate.

Caption: Relationship between spectroscopic techniques and the derived properties of this compound complexes.

Conclusion

The spectroscopic characterization of this compound complexes provides valuable insights into their electronic and molecular structure. Although direct literature is sparse, a combination of UV-Vis, FT-IR, Raman spectroscopy, and magnetic susceptibility measurements, guided by data from analogous cobalt(II) compounds, allows for a thorough analysis. The protocols and expected data presented in this guide offer a solid foundation for researchers to synthesize and characterize these and other related cobalt(II) complexes, facilitating their potential application in various scientific and industrial domains.

References

An In-depth Technical Guide to the Solubility of Cobalt(II) Salts in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the solubility of cobalt(II) bromate (B103136) in organic solvents. However, a thorough review of scientific literature and chemical databases reveals a significant scarcity of specific quantitative solubility data for cobalt(II) bromate. To provide a valuable and relevant technical resource, this guide presents available data for the closely related and structurally analogous compound, cobalt(II) bromide (CoBr₂) . The principles, experimental protocols, and general solubility behaviors discussed herein are broadly applicable to inorganic salts in organic media and can serve as a foundational guide for researchers investigating this compound.

Introduction to Cobalt(II) Salts and Solubility

Cobalt(II) salts, characterized by the Co²⁺ cation, are of significant interest in various fields, including catalysis, materials science, and as precursors in organic synthesis.[1][2] Their solubility in non-aqueous, organic solvents is a critical parameter for reaction kinetics, product purity, and the formulation of novel materials. The anhydrous form of cobalt(II) bromide is a green solid, while its hydrated counterpart is typically reddish-purple.[3][4]

The principle of "like dissolves like" is the primary determinant of solubility. Polar solvents are more likely to dissolve polar or ionic solutes, while non-polar solvents dissolve non-polar solutes. For an ionic salt like cobalt(II) bromide to dissolve in an organic solvent, the solvent molecules must effectively solvate the Co²⁺ and Br⁻ ions, overcoming the lattice energy of the salt crystal. This process is influenced by the solvent's polarity, dielectric constant, and its ability to form coordinate bonds with the metal cation.

Solubility Data of Cobalt(II) Bromide in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for cobalt(II) bromide in various organic solvents. It is crucial to note that solubility can be significantly affected by temperature, pressure, and the presence of impurities, including water (as cobalt salts are often hygroscopic).[1][4]

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Remarks |

| Methanol | CH₃OH | 30 | 58.6 | Quantitative data available.[5] |

| Ethanol | C₂H₅OH | 20 | 77.1 | Quantitative data available.[5] |

| Acetone | (CH₃)₂CO | Not Specified | Soluble | Forms blue-colored solutions.[1][6] |

| Methyl Acetate | CH₃COOCH₃ | Not Specified | Soluble | Forms blue-colored solutions.[1][6] |

| Diethyl Ether | (C₂H₅)₂O | Not Specified | Soluble | [1][7] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 25 | Soluble | Forms various complex ions in solution.[8] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 25 | Soluble | Forms various complex ions in solution.[9] |

Experimental Protocols for Solubility Determination

Determining the solubility of a salt in an organic solvent requires precise and controlled experimental procedures. A common and reliable method is the isothermal shake-flask method.[10]

Isothermal Shake-Flask Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

Anhydrous cobalt(II) salt (e.g., CoBr₂)

-

High-purity organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of the anhydrous cobalt(II) salt to a known volume or mass of the organic solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.[11][12]

-

Equilibration: Place the flask in a temperature-controlled shaker or bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that the dissolution process reaches equilibrium. Preliminary studies are often required to determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours at the same constant temperature to let the undissolved solid precipitate.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any suspended microcrystals.

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the salt's decomposition point) until a constant weight of the dried salt is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per unit mass or volume of the solvent.

Analytical Methods

Alternatively, instead of evaporating the solvent, the concentration of the cobalt(II) ion in the filtered aliquot can be determined using analytical techniques such as:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Highly sensitive methods for determining metal ion concentration.

-

UV-Vis Spectrophotometry: Useful if the cobalt(II) salt forms a colored solution, where concentration can be determined via a calibration curve based on Beer-Lambert law. The formation of different coordination complexes in solution can affect the spectra.[8][9]

Visualized Workflows and Processes

Synthesis of Cobalt(II) Salts

Cobalt(II) salts like bromate or chromate (B82759) can be synthesized via a precipitation reaction in an aqueous solution.[13] This involves reacting a soluble cobalt(II) salt with a soluble salt containing the desired anion.

References

- 1. COBALT(II) BROMIDE CAS#: 7789-43-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. Cobalt dibromide | Br2Co | CID 24610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. COBALT(II) BROMIDE | 7789-43-7 [chemicalbook.com]

- 7. Cobalt(ii) Bromide - 99% Purity, Green Crystalline Powder | Einecs No: 232-166-7, Hygroscopic, Soluble In Water And Organic Solvents at Best Price in Kutch | Solaris Chemtech Industries Limited [tradeindia.com]

- 8. researchgate.net [researchgate.net]

- 9. Calorimetric and spectrophotometric studies of complexation of manganese(II), cobalt(II) and nickel(II) with bromide ions in N,N-dimethylformamide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Quantum Chemical Calculations on the Structure of Cobalt(II) Bromate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of cobalt(II) bromate (B103136), Co(BrO₃)₂. While direct computational studies on this specific compound are not extensively documented in publicly available literature, this document synthesizes methodologies and findings from research on analogous cobalt(II) complexes to present a robust framework for its theoretical investigation. This guide covers the fundamental theoretical approaches, simulated experimental parameters, and detailed computational workflows, offering valuable insights for researchers in inorganic chemistry, materials science, and drug development.

Introduction

Cobalt(II) complexes are of significant interest due to their diverse coordination geometries, magnetic properties, and catalytic activities. Understanding the precise three-dimensional structure and electronic configuration of these compounds is paramount for predicting their reactivity and designing novel materials and therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the properties of transition metal complexes at the atomic level.

This guide focuses on the theoretical characterization of cobalt(II) bromate. Although experimental data on the anhydrous form is scarce, the structure of hexaaquathis compound, --INVALID-LINK--₂, has been determined by X-ray crystallography.[1] This hydrated structure provides a valuable starting point for computational modeling.

Theoretical Methodology

The accurate theoretical description of cobalt(II) complexes presents a challenge due to the presence of electron correlation effects in the d-orbitals of the cobalt ion. DFT has been successfully applied to study similar systems, offering a good balance between computational cost and accuracy.

Computational Details

A common and effective approach for studying cobalt(II) complexes involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[2][3] For the cobalt atom, a basis set such as LanL2DZ (Los Alamos National Laboratory 2-double-ζ) is often employed, which includes effective core potentials to account for relativistic effects. For lighter atoms like oxygen and bromine, Pople-style basis sets like 6-311G(d,p) are suitable.

Experimental Protocols: Computational Protocol for this compound

-

Model Construction: A model of the this compound structure is constructed. For the hydrated form, the starting coordinates can be taken from the crystallographic data of --INVALID-LINK--₂.[1] For the anhydrous form, a plausible coordination environment (e.g., octahedral or tetrahedral) would be built.

-

Geometry Optimization: The initial structure is optimized using DFT, for instance, with the B3LYP functional and a suitable basis set combination (e.g., LanL2DZ for Co and 6-311G(d,p) for O and Br). The optimization process is continued until the forces on the atoms and the total energy converge below a defined threshold.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Electronic Structure Analysis: Following geometry optimization, various electronic properties are calculated. This includes the analysis of molecular orbitals (HOMO-LUMO gap), charge distribution (e.g., using Natural Bond Orbital analysis), and spin density.

-

Spectroscopic Properties: Theoretical electronic absorption spectra can be simulated using Time-Dependent DFT (TD-DFT) to aid in the interpretation of experimental UV-Vis spectra.

Predicted Structural and Spectroscopic Data

Based on studies of related cobalt(II) complexes, we can predict the key structural parameters and spectroscopic features for this compound.

Structural Parameters

The tables below summarize expected bond lengths and angles for both hexaaquathis compound and a hypothetical anhydrous this compound with octahedral coordination. The data for the hydrated form is based on experimental findings, while the anhydrous data is a projection based on similar compounds.

Table 1: Predicted Bond Lengths for this compound Complexes

| Bond | Hexaaquathis compound (Å)[1] | Anhydrous this compound (Octahedral) (Predicted) (Å) |

| Co-O (water) | 2.095 | - |

| Co-O (bromate) | - | ~2.1 |

| Br-O | 1.653 | ~1.65 |

Table 2: Predicted Bond Angles for this compound Complexes

| Angle | Hexaaquathis compound (°)[1] | Anhydrous this compound (Octahedral) (Predicted) (°) |

| O-Co-O (cis) | 90 | 90 |

| O-Co-O (trans) | 180 | 180 |

| O-Br-O | 104.07 | ~104 |

Spectroscopic Data

The electronic and vibrational spectra of cobalt(II) complexes are characteristic of their coordination environment.

Table 3: Predicted Spectroscopic Data for Octahedral this compound

| Spectroscopic Technique | Predicted Features |

| UV-Vis Spectroscopy | d-d transitions in the visible region, charge transfer bands in the UV region.[4][5] |

| IR Spectroscopy | Vibrational modes corresponding to Br-O stretching and bending in the bromate anion, and Co-O stretching. |

Visualization of Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the quantum chemical investigation of this compound.

Caption: A flowchart of the computational chemistry workflow.

Conclusion

References

- 1. Structure of hexaaquathis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental and Computational Insights of a Benzytrietylammonium [CoBr4] Salt: A Potential Photocatalyst and Inflammation-Related Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural, optical and biological characterization of a new cobalt-based mixed halide hybrid compound: insights from DFT and vibrational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

Unveiling the Past: A Technical Guide to the Discovery and Synthesis of Cobalt(II) Bromate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery and evolving synthesis of cobalt(II) bromate (B103136), a compound of interest in various chemical research fields. While a singular "discovery" of this substance is not prominently documented, its preparation emerged from the foundational principles of inorganic synthesis established in the 19th century. This document provides a comprehensive overview of the early synthetic methods, detailed experimental protocols, and relevant chemical data, offering valuable insights for contemporary researchers.

Early Synthesis and Historical Context

The synthesis of cobalt(II) bromate is intrinsically linked to the broader development of inorganic chemistry in the 19th century. During this period, chemists like Carl Friedrich Rammelsberg and Jean Charles Galissard de Marignac were actively investigating the properties and preparation of various metal salts, including those of cobalt. While a specific publication heralding the first synthesis of this compound is not readily apparent in major chemical journals of the era such as Annales de Chimie et de Physique or Poggendorff's Annalen der Physik und Chemie, its preparation would have been a logical extension of the established methods for creating metallic salts.

The foundational methods for synthesizing metal bromates involved the reaction of a metal carbonate or hydroxide (B78521) with bromic acid. Given that cobalt(II) carbonate and cobalt(II) hydroxide were known compounds, their reaction with a solution of bromic acid would have been a straightforward pathway to obtaining this compound. Early preparations likely resulted in the isolation of the hydrated form, this compound hexahydrate, Co(BrO₃)₂·6H₂O.

Comprehensive chemical treatises of the 19th and early 20th centuries, such as Gmelin's "Handbuch der anorganischen Chemie," served as the primary repositories for the collective knowledge of inorganic compounds. These volumes would have documented the known methods of preparation and properties of cobalt salts, including the bromate, as they were reported in the scientific literature.

Experimental Protocols for this compound Synthesis

The following sections detail the methodologies for key experiments related to the synthesis of this compound and its precursors. These protocols are based on established principles of inorganic synthesis and reflect the likely historical and contemporary approaches.

Synthesis of this compound Hexahydrate

This method represents a common and historically significant route to obtaining crystalline this compound.

Experimental Workflow:

Cobalt(II) Bromate: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of cobalt(II) bromate (B103136), targeting researchers, scientists, and professionals in drug development. The information is presented to facilitate its use in laboratory and research settings.

Chemical Identity and Properties

Cobalt(II) bromate, with the CAS number 14732-58-2, is an inorganic compound with the chemical formula Co(BrO₃)₂.[1] It is the salt of cobalt in its +2 oxidation state and bromic acid. The compound also exists in a hydrated form, this compound hexahydrate, Co(BrO₃)₂·6H₂O.[2]

A summary of the key chemical and physical properties of both anhydrous this compound and its hexahydrate form is presented in Table 1. It is important to note that while some data for the anhydrous form is available, specific experimental values for properties such as melting and boiling points are not readily found in the literature. Much of the available data pertains to the more common cobalt(II) bromide, and care should be taken not to confuse the two compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | This compound (Anhydrous) | This compound Hexahydrate |

| CAS Number | 14732-58-2[1] | Not available |

| Molecular Formula | Br₂CoO₆[1] | Br₂CoH₁₂O₁₂[2] |

| Molecular Weight | 314.74 g/mol [1] | 422.83 g/mol [2] |

| Appearance | Solid (color not specified) | Red-purple crystals[3] |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

| Solubility in H₂O | Soluble (inferred) | Soluble (inferred) |

Synthesis and Reactivity

2.1. Synthesis

A detailed experimental protocol for the synthesis of this compound is not widely documented. However, a plausible method for its synthesis, particularly for the hexahydrate form, can be inferred from the preparation of other cobalt(II) salts. A common method for synthesizing cobalt salts is through a precipitation reaction involving a soluble cobalt(II) salt and a soluble salt of the desired anion.

Experimental Protocol: Proposed Synthesis of this compound Hexahydrate

Materials:

-

Cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O) or Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Barium bromate (Ba(BrO₃)₂) or Silver bromate (AgBrO₃)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven or desiccator

Methodology:

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of a soluble cobalt(II) salt (e.g., cobalt(II) sulfate heptahydrate) in deionized water in a beaker.

-

In a separate beaker, dissolve a stoichiometric equivalent of a soluble bromate salt that will form an insoluble precipitate with the counter-ion of the cobalt salt (e.g., barium bromate if using cobalt sulfate, as barium sulfate is insoluble).

-

-

Precipitation:

-

Slowly add the bromate salt solution to the cobalt(II) salt solution while continuously stirring with a magnetic stirrer.

-

A precipitate of the insoluble salt (e.g., BaSO₄) will form, leaving the desired this compound in the aqueous solution. The reaction is as follows: CoSO₄(aq) + Ba(BrO₃)₂(aq) → Co(BrO₃)₂(aq) + BaSO₄(s)

-

-

Isolation of this compound Solution:

-

Separate the precipitate from the solution by filtration. The filtrate contains the dissolved this compound.

-

-

Crystallization:

-

Gently heat the filtrate to concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature to induce crystallization of this compound hexahydrate. For better crystal formation, the solution can be left in a crystallizing dish partially covered to allow for slow evaporation.

-

-

Isolation and Drying of Crystals:

-

Collect the formed crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the crystals in a desiccator over a suitable drying agent or in a low-temperature oven.

-

2.2. Reactivity

This compound is expected to exhibit reactivity characteristic of both the cobalt(II) ion and the bromate ion.

-

Oxidizing Properties: The bromate ion (BrO₃⁻) is a strong oxidizing agent. Therefore, this compound is expected to act as an oxidizing agent in chemical reactions.

-

Coordination Chemistry: The cobalt(II) ion is known to form a variety of coordination complexes with different ligands.

-

Thermal Decomposition: While specific data for this compound is scarce, the thermal decomposition of metal bromates generally yields the metal oxide, bromine, and oxygen. The decomposition temperature and specific products can vary depending on the metal cation. For this compound, a plausible decomposition pathway upon heating would be the initial loss of water of hydration (for the hexahydrate), followed by the decomposition of the anhydrous salt to form cobalt(II,III) oxide (Co₃O₄), bromine gas (Br₂), and oxygen gas (O₂).

Logical Relationships in Synthesis

The synthesis of this compound via a precipitation-based method involves a clear logical workflow. This can be visualized to better understand the experimental steps.

References

- 1. This compound | Br2CoO6 | CID 14598119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cobalt bromate hexahydrate | Br2CoH12O12 | CID 129656377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cobalt(II) bromide hexahydrate Exporter | Cobalt(II) bromide hexahydrate Exporting Company | Cobalt(II) bromide hexahydrate International Distributor [multichemexports.com]

An In-depth Technical Guide to the Coordination Chemistry of Cobalt(II) Bromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of cobalt(II) bromate (B103136). Due to the limited availability of extensive research focused solely on cobalt(II) bromate, this guide incorporates data and protocols from closely related and well-studied cobalt(II) bromide and other cobalt(II) coordination complexes. This comparative approach offers valuable insights into the expected properties and reactivity of this compound compounds.

Introduction to Cobalt(II) Coordination Chemistry

Cobalt, a first-row transition metal, exhibits a rich and diverse coordination chemistry, primarily in the +2 and +3 oxidation states. Cobalt(II) complexes, with their d⁷ electron configuration, are known for their fascinating magnetic properties, vibrant colors, and catalytic activity. The coordination sphere of Co(II) is flexible, readily adopting tetrahedral, octahedral, and square planar geometries, leading to a wide array of complexes with varied physicochemical properties. The nature of the ligands and counter-ions, such as the bromate anion, plays a crucial role in determining the structure, stability, and reactivity of these complexes. Understanding the coordination chemistry of this compound is essential for its potential applications in catalysis, materials science, and as a precursor for novel therapeutic agents.

Synthesis of this compound and its Coordination Complexes

The synthesis of this compound and its coordination complexes typically involves the reaction of a cobalt(II) salt with a bromate source or the direct reaction of this compound with the desired ligands.

Synthesis of Hexaaquathis compound

Experimental Protocol:

-

Materials: Cobalt(II) carbonate (CoCO₃) or Cobalt(II) hydroxide (B78521) (Co(OH)₂), bromic acid (HBrO₃), distilled water, ethanol (B145695).

-

Procedure:

-

Carefully add a stoichiometric amount of bromic acid to a suspension of cobalt(II) carbonate or cobalt(II) hydroxide in distilled water. The reaction should be carried out in a fume hood due to the potential for hazardous fumes.

-

The reaction is complete when the effervescence of CO₂ ceases (if using carbonate) or the solid hydroxide dissolves.

-

Gently heat the resulting pink solution to concentrate it.

-

Allow the solution to cool slowly at room temperature. Pink crystals of hexaaquathis compound, --INVALID-LINK--₂, will precipitate.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry.

-